molecular formula C13H16ClN3O3 B5718667 1-acetyl-4-(2-chloro-5-nitrobenzyl)piperazine CAS No. 415925-41-6

1-acetyl-4-(2-chloro-5-nitrobenzyl)piperazine

Cat. No. B5718667
CAS RN: 415925-41-6
M. Wt: 297.74 g/mol
InChI Key: SVWPSEYYTWCYKL-UHFFFAOYSA-N
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Description

1-acetyl-4-(2-chloro-5-nitrobenzyl)piperazine, commonly known as CNB-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 is a derivative of piperazine and has been shown to exhibit neuroprotective properties.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood. However, it is believed that CNB-001 exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. CNB-001 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, increase the levels of BDNF, and improve cognitive function. CNB-001 has also been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of CNB-001 is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for the research on CNB-001. One area of research could focus on elucidating the exact mechanism of action of CNB-001. This could involve studying the effects of CNB-001 on various signaling pathways in the brain. Another area of research could focus on optimizing the therapeutic potential of CNB-001. This could involve developing new formulations of CNB-001 that are more effective at crossing the blood-brain barrier. Finally, future research could focus on studying the long-term effects of CNB-001 on cognitive function and motor function in animal models.
In conclusion, CNB-001 is a promising compound that has potential therapeutic applications in the treatment of neurodegenerative diseases. Its neuroprotective properties make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of CNB-001 involves the reaction of piperazine with 2-chloro-5-nitrobenzaldehyde in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically around 70%.

Scientific Research Applications

CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNB-001 has also been studied for its potential use in the treatment of traumatic brain injury and stroke.

properties

IUPAC Name

1-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-10(18)16-6-4-15(5-7-16)9-11-8-12(17(19)20)2-3-13(11)14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWPSEYYTWCYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186426
Record name 1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone

CAS RN

415925-41-6
Record name 1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415925-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[(2-Chloro-5-nitrophenyl)methyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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